4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry Process Chemistry Alkylation

Optimized for medicinal chemistry: orthogonal bromomethyl (Sn2) and free NH sites enable efficient sequential functionalization to 1,3,4-trisubstituted pyrazoles. 10⁴-10⁵× faster Sn2 vs chloro analogs; ideal for irreversible inhibitor warheads (BTK/EGFR). Pre-validated CF₃ pharmacophore enhances metabolic stability and logP. Minimizes synthetic risk.

Molecular Formula C5H4BrF3N2
Molecular Weight 229 g/mol
CAS No. 2091597-62-3
Cat. No. B1467623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
CAS2091597-62-3
Molecular FormulaC5H4BrF3N2
Molecular Weight229 g/mol
Structural Identifiers
SMILESC1=NNC(=C1CBr)C(F)(F)F
InChIInChI=1S/C5H4BrF3N2/c6-1-3-2-10-11-4(3)5(7,8)9/h2H,1H2,(H,10,11)
InChIKeyPXVQREZRNOCOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 2091597-62-3) for Pharmaceutical R&D: Technical Specifications and Supply Assessment


4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 2091597-62-3; molecular formula C₅H₄BrF₃N₂; molecular weight 229.00 g/mol) is a functionalized heterocyclic building block featuring a pyrazole core substituted at the 3-position with a trifluoromethyl group and at the 4-position with a bromomethyl moiety . This compound serves as a strategic intermediate in medicinal chemistry programs, particularly for the construction of kinase inhibitor scaffolds and other bioactive molecules where both the electron-withdrawing CF₃ pharmacophore and the electrophilic bromomethyl handle are required for divergent derivatization [1]. Commercially available through specialized fine chemical suppliers, this building block enables access to 1,3,4-trisubstituted pyrazole architectures that are prevalent in contemporary drug discovery pipelines .

Procurement Risk Analysis for 4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole: Why Analog Substitution Jeopardizes Synthetic Route Reproducibility


Generic substitution with closely related analogs such as 4-bromo-3-(trifluoromethyl)-1H-pyrazole (CAS 19968-17-3) or 4-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1222556-79-7) introduces substantial synthetic risk due to fundamental differences in reaction compatibility and downstream transformation potential. The 4-bromo analog lacks the methylene spacer, rendering it incompatible with nucleophilic substitution pathways that require an sp³-hybridized electrophilic center . Conversely, chloromethyl analogs exhibit markedly reduced leaving-group propensity; the C–Br bond in the target compound demonstrates approximately 3- to 10-fold greater reactivity in Sₙ2 displacements compared to the corresponding C–Cl bond under standard alkylation conditions (K₂CO₃/DMF or NaH/THF systems) [1]. Furthermore, the absence of N1-substitution in the target compound preserves the free NH functionality, enabling subsequent orthogonal N-functionalization—a critical versatility feature that N-methylated analogs (e.g., CAS 1222556-79-7) permanently eliminate . These structural distinctions translate directly to divergent reaction outcomes: employing a chloromethyl analog in a route optimized for the bromomethyl derivative will predictably result in incomplete conversion, extended reaction times, or outright synthetic failure.

4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Leaving-Group Reactivity Advantage: Bromomethyl vs. Chloromethyl in Sₙ2 Alkylation of Pyrazole Scaffolds

The bromomethyl substituent in 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole provides a quantifiable reactivity advantage over chloromethyl analogs in nucleophilic substitution reactions, which is the primary synthetic utility for this building block class. Based on well-established physical organic chemistry principles, the bromide leaving group exhibits a leaving-group ability approximately 10⁴–10⁵ times greater than chloride in polar aprotic Sₙ2 reactions, with the C–Br bond dissociation energy (∼285 kJ/mol) being substantially lower than that of the C–Cl bond (∼327 kJ/mol) [1]. In the context of pyrazole 4-position derivatization, this translates to practical synthetic advantages: bromomethyl-functionalized pyrazoles undergo complete alkylation with amine nucleophiles (e.g., morpholine, N-methylpiperazine) in DMF with K₂CO₃ at room temperature within 2–4 hours, whereas the corresponding chloromethyl analogs typically require elevated temperatures (60–80°C) and extended reaction times (12–24 hours) to achieve comparable conversion [2].

Medicinal Chemistry Process Chemistry Alkylation

Functional Handle Orthogonality: Concurrent Availability of NH and Bromomethyl Sites Enables Divergent Derivatization Strategies

Unlike N1-methylated analogs such as 4-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1222556-79-7), the target compound retains an unsubstituted pyrazole NH, providing two orthogonally addressable functional handles . This architectural feature enables sequential or parallel diversification: the bromomethyl site can undergo Sₙ2 displacement with amines, thiols, or alkoxides, while the NH can be independently alkylated, acylated, or arylated via Mitsunobu, Ullmann-type, or Chan-Lam coupling conditions [1]. The N-methylated comparator irrevocably sacrifices the NH derivatization pathway, reducing the accessible chemical space from a theoretical 2ⁿ (where n = number of compatible reaction partners at each site) to a single diversification vector. In practical terms, a medicinal chemistry library constructed from the target compound can sample approximately 100–400 distinct analogs via a 10 × 10 parallel synthesis matrix, whereas the N-methylated analog is limited to 10–20 compounds from the same set of nucleophiles .

Medicinal Chemistry Parallel Synthesis Scaffold Decoration

Established Utility in Kinase Inhibitor Patent Literature: Documented Use in Bioactive Molecule Synthesis

The 3-trifluoromethyl-4-(halomethyl)pyrazole scaffold, of which 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole is a representative member, has been explicitly claimed and utilized in kinase inhibitor patent applications, establishing a precedent for its value in pharmaceutical development programs [1]. Specifically, patents assigned to major pharmaceutical entities including Changzhou Longthera Pharmaceuticals and Pharmacyclics LLC describe irreversible kinase inhibitor compounds wherein the 3-trifluoromethylpyrazole core bearing a 4-position electrophilic handle serves as a critical pharmacophoric element [1][2]. The trifluoromethyl group enhances metabolic stability and modulates lipophilicity, while the 4-position functionality (bromomethyl or its derived substitution products) engages in key binding interactions with kinase active sites or allosteric pockets . While the bromomethyl compound itself typically functions as a synthetic intermediate rather than the final bioactive entity, its presence in the synthetic routes of patent-protected clinical candidates substantiates its strategic relevance in drug discovery supply chains [1].

Kinase Inhibitors Oncology Patent Chemistry

Trifluoromethyl Group Physicochemical Impact: pKa and Lipophilicity Modulation in Pyrazole Scaffolds

The trifluoromethyl substituent at the pyrazole 3-position confers quantifiable physicochemical advantages over non-fluorinated or singly-halogenated comparators, directly impacting drug-likeness and metabolic stability profiles [1]. Experimental gas-phase and aqueous pKa determinations on pyrazole systems reveal that CF₃ substitution at the 3-position reduces the conjugate acid pKa by approximately 1.5–2.0 units relative to methyl-substituted analogs (e.g., 3-methylpyrazole pKa ∼2.5 vs. 3-trifluoromethylpyrazole pKa ∼0.5–1.0) [1][2]. This enhanced acidity improves aqueous solubility at physiological pH while simultaneously reducing the basicity of adjacent nitrogen atoms—a property correlated with reduced CYP450-mediated N-oxidation and improved metabolic stability . Additionally, the CF₃ group increases lipophilicity (calculated ΔlogP ≈ +0.8–1.2 compared to 3-H or 3-CH₃ pyrazoles), contributing to enhanced membrane permeability without the metabolic liability associated with simple alkyl chain elongation .

Physicochemical Properties Drug-Likeness Metabolic Stability

4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole: Evidence-Backed Application Scenarios for Procurement Planning and Synthetic Workflow Integration


Medicinal Chemistry Library Synthesis: SAR Exploration via Orthogonal Diversification of the Pyrazole 4-Position and NH

Procurement of 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole supports medicinal chemistry campaigns requiring rapid generation of 3,4-disubstituted and 1,3,4-trisubstituted pyrazole analog libraries. The compound's two orthogonal reactive sites—the bromomethyl electrophile and the free NH—enable sequential functionalization strategies [1]. A typical workflow involves: (1) Sₙ2 displacement of the bromomethyl group with a diverse amine set (10–20 amines, K₂CO₃/DMF, RT, 2–4 hours), followed by (2) N1-alkylation of the pyrazole NH with alkyl/benzyl halides (NaH/THF or Cs₂CO₃/DMF) to yield fully decorated 1,3,4-trisubstituted pyrazoles. This two-step sequence from a single building block maximizes analog output per unit of starting material, reducing procurement costs and inventory complexity for organizations running parallel synthesis programs .

Kinase Inhibitor Intermediate: Synthesis of Irreversible Covalent Inhibitor Warheads

The 3-trifluoromethyl-4-(bromomethyl)pyrazole scaffold aligns with structural motifs validated in kinase inhibitor patents, particularly for irreversible inhibitors where the 4-position functionality ultimately engages a cysteine residue in the kinase active site (e.g., BTK, EGFR, or FGFR family kinases) [1]. The bromomethyl group serves as a synthetic handle for introducing acrylamide or other Michael acceptor warheads via amine displacement followed by acryloyl chloride capping. The CF₃ group at the 3-position occupies a hydrophobic pocket in the kinase ATP-binding site while conferring metabolic stability to the pyrazole core [2]. Organizations pursuing targeted covalent inhibitor programs should prioritize procurement of this specific building block due to its documented alignment with validated kinase pharmacophore models and its utility in constructing patent-relevant chemotypes [1].

Process Chemistry Development: High-Throughput Reaction Condition Screening for Late-Stage Functionalization

The quantifiable leaving-group reactivity of the bromomethyl moiety (10⁴–10⁵ fold rate advantage vs. chloromethyl analogs in Sₙ2 displacements) makes 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole the preferred substrate for high-throughput reaction condition screening in process chemistry workflows [1]. The enhanced reactivity permits successful couplings with sterically hindered or weakly nucleophilic partners under mild conditions (room temperature, ambient atmosphere, standard bases), facilitating rapid assessment of diverse reaction partners without the confounding variable of incomplete conversion . This reactivity advantage translates to higher success rates in initial screening campaigns and more reliable scale-up projections, as the reaction kinetics are less sensitive to minor variations in equipment configuration or heating profile compared to less reactive chloromethyl analogs [1].

CF₃-Containing Fragment Library Construction: Metabolic Stability-Optimized Building Block Procurement

For organizations building fragment libraries or focused screening collections with enhanced metabolic stability profiles, 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole offers a pre-validated scaffold incorporating a CF₃ group with established physicochemical benefits [1]. The documented pKa reduction of ∼1.5–2.0 units (relative to 3-methylpyrazole) and logP increase of 0.8–1.2 units provide predictable drug-likeness advantages without requiring additional synthetic manipulation [2]. Procuring this specific building block for fragment elaboration workflows ensures that downstream analogs inherit the favorable physicochemical properties associated with the 3-CF₃ pyrazole motif, reducing the likelihood of encountering late-stage ADME liabilities such as poor metabolic stability or suboptimal permeability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.